8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene]
Description
8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene] (CAS: 2676863-31-1) is a spirocyclic compound characterized by a unique structural framework. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol . The core structure features a spiro junction between a cyclopropane ring and a partially hydrogenated s-indacene system, with a nitro (-NO₂) substituent at the 8' position. This compound is commercially available in purities ≥97.0%, commonly utilized as a synthetic intermediate in organic and medicinal chemistry research .
Properties
IUPAC Name |
8-nitrospiro[2,3,5,6-tetrahydro-1H-s-indacene-7,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-15(17)13-11-3-1-2-9(11)8-10-4-5-14(6-7-14)12(10)13/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYCRVDKURCAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=C2C1)[N+](=O)[O-])C4(CC3)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Ylide-Mediated Cyclopropanation
A cornerstone method for spiro-cyclopropane synthesis involves dearomatization of indole derivatives using sulfur ylides. In this approach, sulfonylindoles (e.g., 2-methylarenesulfonylindole) react with sulfonium salts under mild basic conditions (K₂CO₃ in ethanol) to generate vinylogous imine intermediates . These intermediates undergo nucleophilic attack by sulfur ylides, leading to spiro-cyclopropane formation. For the target compound, a nitro-substituted indacene precursor could replace the indole substrate. Key steps include:
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Substrate activation : The sulfonyl group at the benzylic position acts as a leaving group, enabling vinylogous imine formation.
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Ylide addition : Sulfonium salts (e.g., trimethylsulfoxonium iodide) generate ylides in situ, which attack the α,β-unsaturated imine.
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Cyclization : Intramolecular ring closure forms the spiro-cyclopropane structure.
Reaction optimization trials show that ethanol as a solvent and potassium carbonate as a base yield up to 87% product with diastereomeric ratios (dr) of 6:1. Gram-scale reactions confirm scalability, though enantioselective variants remain underdeveloped.
Rearomatization and Functionalization
Post-cyclopropanation, the nitro group can be introduced via electrophilic aromatic substitution or late-stage functionalization . For example, treating the spiro-cyclopropane intermediate with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) could install the nitro group at the 8'-position. This step requires precise regiocontrol to avoid over-nitration or ring-opening side reactions.
Magnesium-Mediated Conjugate Addition for Cyclopropanation
Bromoform Addition to α,β-Unsaturated Ketones
An alternative route employs magnesium-mediated conjugate addition of bromoform to α,β-unsaturated ketones. For instance, (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones react with bromoform (CHBr₃) in tetrahydrofuran (THF) at 0°C under nitrogen, yielding 2,2-dibromospiro-cyclopropanes . Adapting this method to the target compound would involve:
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Synthesis of nitro-substituted α,β-unsaturated ketones : Condensation of tetrahydro-s-indacene with nitrobenzaldehyde derivatives.
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Cyclopropanation : Bromoform addition in the presence of magnesium, followed by dehalogenation (if required).
Reported yields for analogous systems reach 82% , with diastereoselectivity influenced by steric effects of substituents. For example, 2-phenyl substituents reverse dr values due to altered intermediate stability.
Dehalogenation and Nitro Group Installation
The dibromocyclopropane intermediate may undergo dehalogenation using zinc (Zn) in acetic acid (AcOH) to yield the parent cyclopropane. Subsequent nitration via mixed acid (HNO₃/H₂SO₄) introduces the nitro group. This stepwise approach mitigates competing reactions during direct nitration of sensitive spiro systems.
Alkylative Dearomatization and Intramolecular N-Imination
O-(Methylsulfonyl)oxime Intermediates
Recent work demonstrates alkylative dearomatization of indole–O-(methylsulfonyl)oximes to form spirocyclopropanes. The protocol involves:
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Oxime formation : Reaction of tetrahydro-s-indacenone with O-(methylsulfonyl)hydroxylamine.
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Dearomatization : Base-induced elimination generates a reactive dienophile.
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Intramolecular cyclization : Spontaneous cyclopropane ring closure.
This method avoids external cyclopropanation agents, offering a streamlined route. However, nitro group incorporation would require pre-functionalized oxime precursors or post-cyclization nitration.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or other lower oxidation state derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require the use of strong bases or acids, depending on the nature of the substituent being introduced .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso or nitrate derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that 8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene] exhibits significant antitumor activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial effects against several bacterial strains. Its mechanism likely involves interference with bacterial cell wall synthesis or function, which is crucial for bacterial survival .
Fluorescent Chemo-sensors
Due to its unique structural features, this compound shows promise as a fluorescent chemosensor. It can selectively bind to metal ions such as Cu, which is particularly useful in biological imaging applications .
Organic Electronics
The spirocyclic structure of 8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene] makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films enhances its utility in these technologies .
Case Studies
| Application Area | Description | Findings |
|---|---|---|
| Antitumor Activity | Tested against various cancer cell lines | Inhibition of cell proliferation observed; potential for drug development |
| Antimicrobial Activity | Evaluated against multiple bacterial strains | Significant antimicrobial effects noted; mechanism under investigation |
| Fluorescent Sensors | Used for detecting metal ions in biological samples | High selectivity for Cu; promising results in imaging studies |
| Organic Electronics | Explored for use in OLEDs and OPVs | Enhanced stability and performance in electronic devices |
Mechanism of Action
The mechanism of action of 8’-Nitro-3’,5’,6’,7’-tetrahydro-2’H-spiro[cyclopropane-1,1’-s-indacene] involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of these targets and leading to various biological effects. The spiro structure also contributes to the compound’s stability and reactivity, influencing its overall mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Spirocyclic compounds are widely studied for their diverse pharmacological and material science applications. Below is a detailed comparison of 8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene] with structurally analogous spiro derivatives, highlighting key differences in molecular features, functional groups, and applications.
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
*Estimated based on synthesis details.
Key Observations:
Structural Complexity: The target compound (C₁₄H₁₅NO₂) is less complex compared to derivatives like 5f (C₂₇H₂₂Fe₂N₄), which incorporates ferrocene moieties and a purine ring. The ferrocene group in 5f enhances electrochemical properties and anticancer activity, as demonstrated in cytotoxicity assays against HCT-15 and MCF-7 cell lines .
Functional Group Influence: The nitro group in the target compound may confer electrophilic reactivity, enabling further derivatization (e.g., reduction to amine). In contrast, 34 contains an amino group (-NH₂), which is nucleophilic and amenable to acetylation or coupling reactions . Thioxo (-S) and ferrocene groups in 14a–d and 5f contribute to distinct biological and catalytic activities, such as thiol-mediated binding or redox cycling .
Applications: While the target compound’s applications are unspecified, analogs like 5f and 14a–d show validated bioactivity. For example, 5f exhibits cytotoxicity (IC₅₀ values: 2–10 µM) against colorectal adenocarcinoma (HCT-15) and glioblastoma (U251) cells . 27 and 34 serve as intermediates for synthesizing peptidomimetics or protease inhibitors due to their ester and amino functionalities .
Synthetic Accessibility :
- The cyclopropane ring in the target compound may pose synthetic challenges due to ring strain, whereas ferrocene-containing spiro systems (e.g., 5f ) require specialized metallation steps .
Biological Activity
8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene] (CAS: 2676863-31-1) is a spirocyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular formula of 8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene] is . The compound exhibits unique structural features that contribute to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of spiro compounds similar to 8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene]. For instance, a series of spiro-fused heterocycles were synthesized and tested against various cancer cell lines including Jurkat (acute T-cell leukemia), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cells. Results indicated significant antiproliferative activity with IC50 values as low as 2 μg/mL for certain derivatives .
Table 1: Antiproliferative Activity of Spiro Compounds
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound 4 | K562 | 2 |
| Compound 8 | HeLa | 5 |
| Compound 18 | Jurkat | 3 |
These findings suggest that modifications in the spiro structure can enhance cytotoxicity against cancer cells.
Insecticidal Activity
Another aspect of the biological activity of spiro compounds is their insecticidal properties. A related cyclopropane derivative demonstrated effective insecticidal activity against Aedes aegypti and Musca domestica, showcasing a quick knockdown effect compared to traditional insecticides. The binding affinity studies indicated strong interactions with essential proteins in these insects, suggesting a mechanism of action that could be explored further for pest control applications .
Study on Cytotoxicity
A comprehensive study assessed the cytotoxic effects of various spiro compounds, including those structurally similar to 8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene]. Using MTS assays and flow cytometry, researchers found that specific compounds led to cell cycle arrest in the G0/G1 phase and increased apoptosis in K562 cells. The results indicated a dose-dependent response with notable increases in SubG1 populations after treatment .
Antiviral Properties
Research has also highlighted potential antiviral activities associated with spiro compounds. For example, spiro-β-lactams have shown promising results against HIV, with some derivatives achieving IC50 values below 50 nM. This suggests that structural modifications in spiro compounds could lead to significant antiviral agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-purity 8'-Nitro-3',5',6',7'-tetrahydro-2'H-spiro[cyclopropane-1,1'-s-indacene]?
- Methodology : The compound can be synthesized via cyclopropanation reactions using spiroannulation strategies. Key steps include:
- Bromination of precursor indacene derivatives under controlled temperature (e.g., 0–25°C) to introduce the nitro group .
- Cyclopropane ring formation via metal-catalyzed annulation (e.g., cobalt catalysts) for enhanced regioselectivity .
- Purification via column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product with ≥97% purity .
Q. How should researchers interpret conflicting NMR data for spirocyclic compounds like this nitro-substituted indacene?
- Resolution Strategy :
- Compare experimental NMR shifts with computational predictions (DFT calculations) to assign ambiguous proton environments .
- Analyze coupling constants (e.g., ) to distinguish between axial/equatorial protons in the spiro system .
- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroindacene moiety .
Advanced Research Questions
Q. What experimental approaches optimize diastereoselectivity during cyclopropanation in spiro compound synthesis?
- Design Considerations :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemical control during cyclopropane ring closure .
- Employ Wilkinson’s catalyst or TBAB (tetrabutylammonium bromide) to stabilize transition states and improve selectivity (yields up to 72%) .
- Monitor reaction progress via TLC with hexane-CHCl (1:1) to minimize byproduct formation .
Q. How can crystallographic data resolve structural ambiguities in nitro-substituted spiro compounds?
- Protocol :
- Collect X-ray diffraction data (Gemini diffractometer, Cu-Kα radiation) and refine structures using SHELXS-97 .
- Analyze unit cell parameters (e.g., monoclinic , ) and hydrogen-bonding networks to confirm spiro connectivity .
Q. What strategies are effective for evaluating the biological activity of this compound in cancer cell lines?
- Assay Design :
- Use sulforhodamine B (SRB) assays to measure cytotoxicity in HCT-15, MCF-7, and PC-3 cell lines .
- Culture cells in RPMI-1640 medium (10% FBS, 2 mM L-glutamine) and incubate with compound concentrations (1–100 μM) for 48 hours .
- Calculate IC values via dose-response curves, comparing with cisplatin controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
